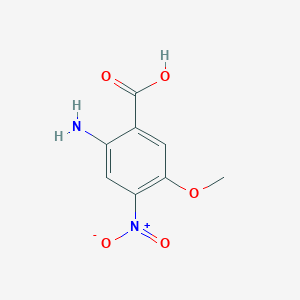
2-Amino-4-nitro-5-methoxybenzoic Acid
Vue d'ensemble
Description
2-Amino-4-nitro-5-methoxybenzoic Acid is a chemical compound with the CAS Number: 196194-99-7 . It has a molecular weight of 212.16 and its linear formula is C8H8N2O5 .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-nitro-5-methoxybenzoic Acid is represented by the linear formula C8H8N2O5 . The average mass is 212.160 Da and the monoisotopic mass is 212.043320 Da .Physical And Chemical Properties Analysis
2-Amino-4-nitro-5-methoxybenzoic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Stability and Degradation Studies
2-Amino-4-nitro-5-methoxybenzoic Acid, as part of the degradation products of nitisinone, shows considerable stability under various experimental conditions, such as different pH levels, temperatures, and exposure to ultraviolet radiation. This stability is crucial for understanding the environmental and biological impacts of nitisinone and its by-products. Specifically, the study by Barchańska et al. (2019) utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify the stability and degradation pathways of nitisinone, highlighting the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under conditions similar to human gastric juice (Barchańska et al., 2019).
Synthesis and Biological Activity of Conjugates
Research on conjugates of natural compounds with nitroxyl radicals demonstrates that introducing a nitroxyl fragment into a molecule can lead to enhanced biological activity or its modification. This synthesis approach has been applied across various natural compounds classes, including amino acids, to create pharmacological agents with reduced toxicity or increased selective cytotoxicity. The work by Grigor’ev, Tkacheva, and Morozov (2014) summarizes the synthesis and biological activities of these conjugates, providing insights into the potential therapeutic applications of modified natural compounds, including those related to 2-Amino-4-nitro-5-methoxybenzoic Acid (Grigor’ev, Tkacheva, & Morozov, 2014).
Applications in Sensing Technologies
The development of nanostructured luminescent micelles for sensing applications represents an innovative use of 2-Amino-4-nitro-5-methoxybenzoic Acid and related compounds. These micelles can act as efficient probes for detecting toxic and hazardous materials, including nitroaromatic and nitramine explosives. The review by Paria et al. (2022) critically summarizes the application of luminescent micelles in sensing, highlighting the potential of such materials in forensic applications and the design of next-generation smart nanomaterials for detecting explosives (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
Biochemical Pathways
The compound is used in the synthesis of various complex molecules, suggesting that it may influence multiple biochemical pathways .
Propriétés
IUPAC Name |
2-amino-5-methoxy-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOTDAQMBDEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611724 | |
| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-nitro-5-methoxybenzoic Acid | |
CAS RN |
196194-99-7 | |
| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


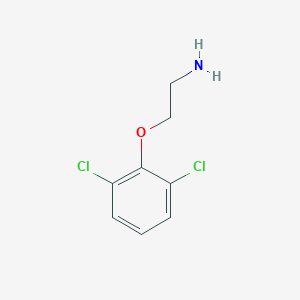

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
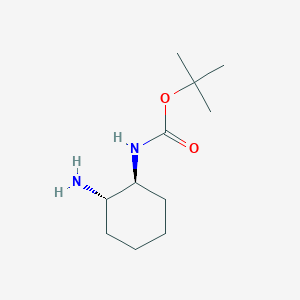





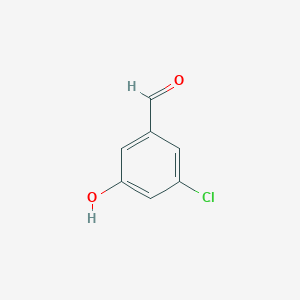

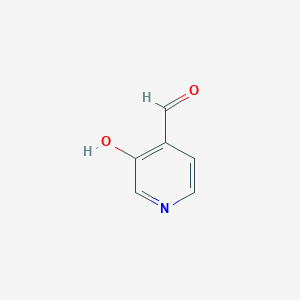
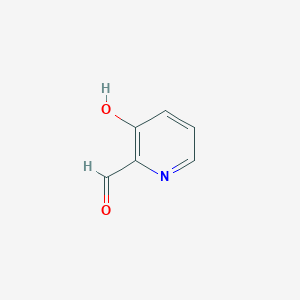
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)